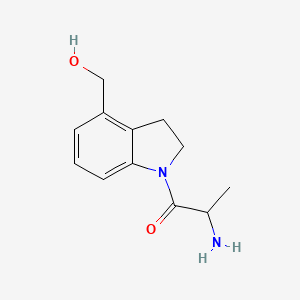

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one

Description

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound featuring an indoline scaffold substituted with a hydroxymethyl group at the 4-position and a propan-1-one moiety linked to an amino group.

Properties

IUPAC Name |

2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCZIQLSDZSMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C(C=CC=C21)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile intermediate in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group oxidized to carboxylic acid | Potassium permanganate |

| Reduction | Carbonyl group reduced to alcohol | Sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitution | Alkyl halides |

Biology

- Biological Activity : The compound has been studied for its potential biological activities, including:

- Antiviral Effects : It shows promise in inhibiting viral replication.

- Anticancer Properties : Inhibits topoisomerase II, leading to antiproliferative effects on cancer cells.

- Anti-inflammatory and Antioxidant Activities : Modulates cellular signaling pathways and gene expression.

Medicine

- Therapeutic Potential : Research has indicated that this compound could be developed into therapeutic agents for various diseases, particularly cancers and microbial infections. Its interactions with enzymes and proteins suggest a role in drug development.

Industry

- Material Development : The compound is investigated for its applications in creating new materials and chemical processes, particularly those requiring biologically active compounds.

Case Study 1: Anticancer Activity

A study demonstrated that 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one significantly inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the inhibition of critical enzymes involved in cell cycle regulation.

Case Study 2: Antiviral Properties

Research indicated that derivatives of this compound exhibited antiviral activity against specific viral strains by interfering with viral replication processes. These findings highlight its potential as a lead compound for developing antiviral therapies.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl and amino groups can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Heterocyclic Moieties

a. Piperazine Derivatives

- Compound 16: 2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one Structure: Piperazine ring with a 3-(trifluoromethyl)phenyl substituent. Properties: Molecular formula C₁₄H₁₈N₃OF₃ (MW 302.14), yellow oil, purity >99% .

- Compound 17: 2-Amino-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one Structure: Piperazine ring with a 4-(trifluoromethyl)phenyl substituent. Properties: Molecular formula C₁₄H₁₈N₃OF₃ (MW 302.14), yellow oil, purity >99% .

- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the hydroxymethyl group in the target compound. Piperazine derivatives may exhibit improved blood-brain barrier penetration due to reduced polarity.

b. Indoline Derivatives

- 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS 2089696-82-0) Structure: Hydroxymethyl group at the 5-position of indoline. Properties: Molecular formula C₁₂H₁₆N₂O₂ (MW 220.27), purity ≥95% .

- Comparison : Positional isomerism (4- vs. 5-hydroxymethyl) may alter electronic distribution and binding affinity to biological targets. The 4-substituted derivative likely has distinct steric interactions in receptor binding.

Variations in Core Scaffolds

a. Piperidine-Based Analog

- (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one Structure: Piperidine ring with isopropyl-methyl-amino substituent. Properties: Molecular formula C₁₂H₂₅N₃O (MW 227.35) .

- Stereochemistry (S-configuration) may enhance enantioselective activity.

b. Thiazolidine Hybrids

- (S)-2-Amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one (AAP series) Structure: Thiazolidine ring with benzyloxy-phenyl group. Properties: Evaluated for antimicrobial activity; microwave synthesis improved yield .

- Comparison: The thiazolidine moiety introduces sulfur-based hydrogen bonding, which may broaden antimicrobial efficacy compared to the indoline-propanone scaffold.

Functional Group Modifications

a. Cathinone Derivatives

- 2-(Benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one Structure: Dimethylamino-phenyl and benzylamino substituents. Properties: Detected as an active compound in analytical reports .

b. Brominated Analogs

- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one Structure: Bromine and methoxy substituents on phenyl. Properties: Higher molecular weight (due to Br) and lipophilicity .

- Comparison : Bromine enhances halogen bonding but may reduce solubility. The hydroxymethyl group in the target compound offers a balance between polarity and metabolic stability.

Biological Activity

Overview

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is an indole derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and microbial infections.

The compound exhibits significant biochemical properties, influencing various cellular processes through interactions with enzymes and proteins. Key aspects of its biochemical activity include:

- Enzyme Interactions : The compound can bind to multiple receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair processes, thereby inducing antiproliferative effects in mammalian cells .

- Cellular Effects : It affects cell signaling pathways, gene expression, and metabolism. The compound has demonstrated antiviral, anti-inflammatory, anticancer, and antioxidant activities .

The molecular mechanism of action involves the following:

- Binding Interactions : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic functions. This can result in altered gene expression patterns and cellular responses.

- Subcellular Localization : Its localization within the cell is influenced by targeting signals that determine its functional role in various organelles.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial ROS production and DNA damage, particularly in lung adenocarcinoma cells .

- Case Study : A study demonstrated that derivatives of indole compounds similar to this one exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

- Mechanism of Action : It has shown efficacy against various bacterial strains by inhibiting essential bacterial enzymes and disrupting cellular processes .

- Comparative Studies : Similar compounds with hydroxymethyl groups have been reported to exhibit enhanced antimicrobial activity compared to their counterparts without such modifications .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.